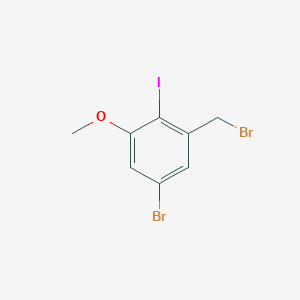
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of a methoxy-substituted benzene ring, followed by iodination and further bromomethylation. The reaction conditions often require the use of bromine or iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzene derivatives, such as:
- 5-Bromo-2-iodo-3-methoxybenzene
- 1-Bromo-2-iodo-3-methoxybenzene
- 5-Bromo-1-(chloromethyl)-2-iodo-3-methoxybenzene
Uniqueness
5-Bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene is unique due to the specific combination of bromine, iodine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7Br2IO |
|---|---|
Molecular Weight |
405.85 g/mol |
IUPAC Name |
5-bromo-1-(bromomethyl)-2-iodo-3-methoxybenzene |
InChI |
InChI=1S/C8H7Br2IO/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3H,4H2,1H3 |
InChI Key |
NGPVZFFUXOAVNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
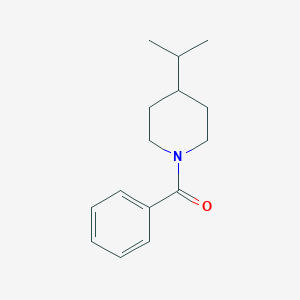
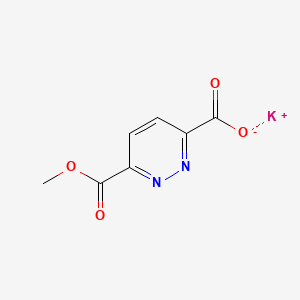
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
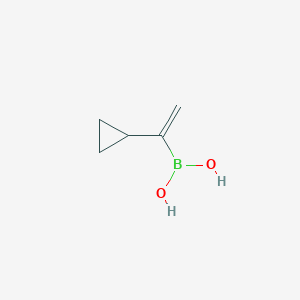
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)

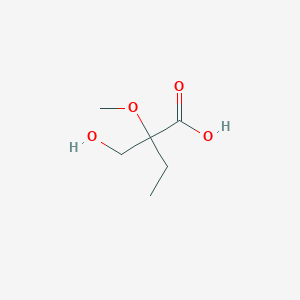
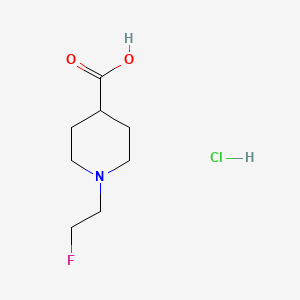


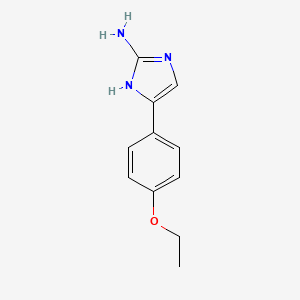
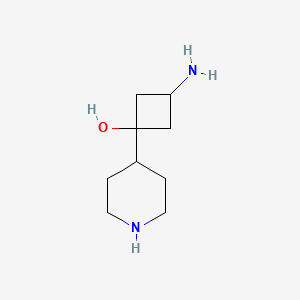
![rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459071.png)
